molecular formula C12H23NO2 B13896952 Tert-butyl 4-ethylpiperidine-1-carboxylate

Tert-butyl 4-ethylpiperidine-1-carboxylate

Cat. No.: B13896952
M. Wt: 213.32 g/mol
InChI Key: DZEKXNZRIOWTHG-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethylpiperidine-1-carboxylate: is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-ethylpiperidine-1-carboxylate typically involves the reaction of 4-ethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 4-ethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the development of new pharmaceuticals .

Medicine: this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include modulation of neurotransmitter release and inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-ethylpiperidine-1-carboxylate is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butyl group provides steric hindrance, making it a useful protecting group in organic synthesis. Additionally, its ethyl substituent on the piperidine ring offers unique electronic and steric properties compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 4-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEKXNZRIOWTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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